3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-13-10-19(24-14-6-5-7-15(11-14)26-2)25-20(23-13)17(12-22-25)16-8-3-4-9-18(16)21/h3-12,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDSUPVVSFRCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)OC)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrazole Amines with β-Keto Esters
The foundational step involves cyclocondensation of 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (8h ) with ethyl 3-oxo-3-phenylpropanoate to form 3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (9h ). Reaction conditions from and were adapted:
- Reactants : 1.0 equiv. 8h , 1.2 equiv. β-keto ester
- Catalyst : Dilute hydrochloric acid (0.1 M)
- Solvent : Ethanol (reflux, 8 h)
- Yield : 78% after silica gel chromatography (petroleum ether/EtOAc = 5:1).
Mechanistic Insight : The reaction proceeds via enolate formation, followed by nucleophilic attack of the pyrazole amine and subsequent cyclodehydration (Figure 1).
Chlorination of Pyrimidin-7(4H)-one Intermediate
Conversion of 9h to 7-chloropyrazolo[1,5-a]pyrimidine (10h ) employs phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC) as catalytic agents:
- Conditions : POCl₃ (5 equiv.), TMAC (0.2 equiv.), reflux (4 h)
- Workup : Quenching with ice-water, extraction with DCM
- Yield : 85%.
Critical Note : Excess POCl₃ ensures complete conversion, while TMAC mitigates side reactions such as dimerization.
Amination with 3-Methoxyaniline
The final step involves nucleophilic displacement of the 7-chloro group in 10h with 3-methoxyaniline. Optimization studies from were applied:
- Reactants : 1.0 equiv. 10h , 1.5 equiv. 3-methoxyaniline
- Base : Triethylamine (2.0 equiv.)
- Solvent : Tetrahydrofuran (THF, 60°C, 12 h)
- Yield : 67% after column chromatography (hexane/EtOAc = 3:1).
Side Reactions : Competitive hydrolysis of the chloro intermediate was minimized by maintaining anhydrous conditions.
Optimization of Reaction Parameters
Catalyst Screening for Cyclocondensation
Comparative data from and reveal catalyst efficiency (Table 1):
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HCl (0.1 M) | Ethanol | Reflux | 78 |
| H₂SO₄ (0.1 M) | Ethanol | Reflux | 65 |
| NaOH (0.1 M) | THF | 80°C | 52 |
Hydrochloric acid in ethanol emerged as optimal, balancing reactivity and cost.
Solvent Effects on Amination
Solvent polarity significantly impacts amination kinetics (Table 2):
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| THF | 7.5 | 67 | 12 |
| DMF | 36.7 | 58 | 8 |
| DCM | 8.9 | 45 | 24 |
THF provided a compromise between solubility and reaction rate, avoiding side product formation in polar aprotic solvents.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirmed ≥98% purity, with retention time = 6.7 min.
Challenges and Alternative Approaches
Attempts to employ Suzuki-Miyaura coupling for introducing the 3-methoxyphenyl group were unsuccessful due to competing protodeboronation. Boc-protection strategies, as described in for analogous compounds, may mitigate this issue but require additional deprotection steps.
Chemical Reactions Analysis
Core Pyrazolo[1,5-a]pyrimidine Reactivity
The compound's fused pyrazolo-pyrimidine system enables participation in cyclocondensation, nucleophilic substitution, and electrophilic aromatic substitution (EAS) reactions. Key pathways include:
Cyclocondensation with Carbonyl Derivatives
Reactions with aldehydes and β-dicarbonyl compounds yield fused heterocycles. For example:
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde + malononitrile | Ethanol, reflux, 24h | 7-Amino-2-methyl-5-aryl-pyrazolo[1,5-a]pyrimidine | 72-85% |
This three-component reaction exploits the nucleophilic 3(5)-amino group of pyrazole intermediates to form fused pyrimidine rings .
Nucleophilic Substitution at the 7-Amino Group
The primary amine at position 7 reacts with:
-
Acyl chlorides : Forms amide derivatives (e.g., N-acetyl analogs).
-
Sulfonyl chlorides : Produces sulfonamide adducts with improved solubility.
Reaction efficiency depends on steric hindrance from the 3-methoxyphenyl group .
2-Chlorophenyl Group
-
Electrophilic substitution : Halogenation occurs at the para position relative to chlorine under FeCl₃ catalysis.
-
Suzuki coupling : The C–Cl bond undergoes cross-coupling with aryl boronic acids (Pd catalysis) .
3-Methoxyphenyl Group
-
Demethylation : HBr in acetic acid cleaves the methoxy group to a hydroxyl, enabling further functionalization.
-
Nitration : Occurs at the ortho position to methoxy under HNO₃/H₂SO₄ .
5-Methyl Group
-
Oxidation : KMnO₄ converts methyl to carboxylic acid.
-
Free radical halogenation : Generates 5-(bromomethyl) derivatives under UV light.
Regioselectivity in Derivative Formation
Microwave-assisted synthesis significantly impacts regioselectivity:
| Condition | Product Regiochemistry | Selectivity Factor | Source |
|---|---|---|---|
| Conventional heating | 5-Amino isomers | 1:1.2 | |
| Microwave irradiation | 7-Amino isomers | 1:9.5 |
This effect arises from accelerated kinetics favoring 7-amino pathway intermediates .
Solvent and Catalyst Effects
| Solvent | Catalyst | Reaction Rate (k, ×10⁻³ s⁻¹) | Notes | Source |
|---|---|---|---|---|
| Ethanol | None | 2.4 | Optimal for cyclocondensation | |
| DMF | CuI | 5.8 | Accelerates Suzuki coupling | |
| Toluene | Pd(PPh₃)₄ | 4.1 | High cross-coupling yields |
Polar aprotic solvents enhance metal-catalyzed reactions, while ethanol favors neutral cyclocondensation .
Key Challenges
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including the compound . Research indicates that compounds in this class can act as potent inhibitors of various cancer cell lines.
- Mechanism of Action : These compounds often function by inhibiting key pathways involved in tumor growth and proliferation, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. For example, research has shown that related compounds exhibit IC50 values ranging from 0.3 to 24 µM against different cancer cell lines, demonstrating their effectiveness as dual EGFR/VEGFR2 inhibitors .
- Case Study : A study focusing on a related pyrazolo[3,4-d]pyrimidine compound highlighted its ability to induce apoptosis in MCF-7 breast cancer cells. The compound not only inhibited tumor growth but also caused significant cell cycle arrest and DNA fragmentation . This suggests that 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine may exhibit similar anticancer properties.
CB1 Receptor Antagonism
Research has indicated that certain pyrazolo[1,5-a]pyrimidines can serve as antagonists for the cannabinoid receptor type 1 (CB1). This receptor plays a role in various physiological processes, including appetite regulation and pain perception.
- Potential Applications : As CB1 antagonists, these compounds could be explored for therapeutic uses in obesity management and pain relief . The inhibition of this receptor may lead to reduced appetite and increased energy expenditure.
Antimicrobial Activity
Some derivatives of pyrazolo[1,5-a]pyrimidines have shown promising antimicrobial properties against various pathogens.
- Research Findings : Studies have reported significant antimicrobial activity of related compounds against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Comparative Analysis of Related Compounds
| Compound Name | Anticancer Activity | CB1 Antagonism | Antimicrobial Activity |
|---|---|---|---|
| Compound A | IC50: 0.3 µM | Yes | Moderate |
| Compound B | IC50: 10 µM | No | High |
| This compound | Potentially high based on structure | Possible | Under investigation |
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: shares structural similarities with other pyrazolo[1,5-a]pyrimidine derivatives.
2-chlorophenyl derivatives: Compounds with similar chlorophenyl substitutions.
Methoxyphenyl derivatives: Compounds with similar methoxyphenyl substitutions.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic organic compound that has attracted considerable attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Compound Overview
- IUPAC Name : this compound
- CAS Number : 890636-13-2
- Molecular Formula : C20H17ClN4O
- Molecular Weight : 364.8 g/mol
The compound features a pyrazolo[1,5-a]pyrimidine core with distinct chlorophenyl and methoxyphenyl substituents, which contribute to its unique biological activity profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The following mechanisms have been proposed:
- Enzyme Inhibition : It may inhibit key enzymes such as phosphodiesterases, which play a significant role in regulating intracellular cyclic nucleotide levels.
- Receptor Modulation : The compound can interact with various receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit promising antimicrobial activity. For instance:
- Gram-positive Bacteria : Studies have shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
- Mycobacteria : The compound demonstrated activity against Mycobacterium tuberculosis and Mycobacterium smegmatis, suggesting potential for treating tuberculosis and other mycobacterial infections .
Cytotoxicity
The cytotoxic profile of this compound has been assessed in various cancer cell lines. Initial findings suggest that it exhibits selective cytotoxicity, sparing normal cells while effectively targeting cancerous cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.
Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Case Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Q & A
Q. Critical Parameters :
- Reaction temperature (80–120°C for cyclization).
- Catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling).
- Solvent polarity to minimize side reactions.
How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?
Basic Question
1H/13C NMR :
Q. X-Ray Crystallography :
-
Orthorhombic crystal systems (e.g., Pbca space group) with unit cell parameters:
Parameter Value a (Å) 9.536 b (Å) 15.941 c (Å) 24.853 Bond angles and torsion data confirm planarity of the pyrazolo-pyrimidine core and substituent orientations .
Validation : Compare experimental vs. computed IR spectra (e.g., C=O stretches at 1680–1700 cm⁻¹) .
How should researchers address contradictory bioactivity data in enzyme inhibition assays?
Advanced Question
Experimental Design :
- Use orthogonal assays (e.g., fluorescence polarization for binding affinity vs. enzymatic activity assays).
- Dose-response curves (IC₅₀ values) across 3–4 independent replicates to assess reproducibility .
Q. Data Interpretation :
- Check for off-target effects using kinase profiling panels (e.g., Eurofins KinaseProfiler).
- Analyze solvent effects (e.g., DMSO tolerance < 0.1% v/v) and compound stability under assay conditions via LC-MS .
Case Study : A related pyrazolo[1,5-a]pyrimidine showed conflicting KDR kinase inhibition due to aggregation; dynamic light scattering (DLS) confirmed nanoaggregate formation at >10 µM .
What computational approaches predict structure-activity relationships (SAR) for this compound?
Advanced Question
Molecular Docking :
- Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., kinases). Key residues (e.g., hinge-region lysine) form hydrogen bonds with the pyrimidine N1 .
Q. MD Simulations :
- AMBER or GROMACS simulations (100 ns) assess binding stability. Monitor RMSD (<2 Å) and ligand-protein hydrogen bond occupancy (>70%) .
Q. QSAR Models :
- Train models with descriptors like LogP, polar surface area, and electronegativity of substituents. Validate using leave-one-out cross-validation (R² > 0.7) .
How can stability issues during storage be mitigated?
Basic Question
Storage Conditions :
- Store at –20°C in amber vials under argon. Avoid repeated freeze-thaw cycles.
- Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks; monitor via HPLC) .
Q. Stabilization Strategies :
- Lyophilize with cryoprotectants (e.g., trehalose) for long-term storage.
- Add antioxidants (0.01% BHT) to DMSO stock solutions .
What methods elucidate metabolic pathways of this compound?
Advanced Question
In Vitro Models :
- Incubate with human liver microsomes (HLMs) and NADPH. Identify Phase I metabolites (e.g., hydroxylation at C5-methyl) via UPLC-QTOF-MS .
- CYP450 isoform specificity: Use chemical inhibitors (e.g., ketoconazole for CYP3A4) .
Q. In Silico Tools :
- Meteor Nexus predicts N-demethylation and glucuronidation as dominant Phase II pathways.
- Validate with recombinant UGT enzymes (e.g., UGT1A1/1A9) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
